molecular formula C21H13IN2O5 B11078694 (4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11078694
M. Wt: 500.2 g/mol
InChI Key: YKOOMFAXPGZAAS-WQRHYEAKSA-N
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Description

2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE is a complex organic compound that features a combination of aromatic rings, a nitro group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the iodo and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Coupling reactions: The final step often involves coupling reactions to attach the various aromatic rings and the furyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodo group could yield various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its various functional groups may interact with biological targets in unique ways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOL-5-ONE: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-IMIDAZOL-5-ONE: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H13IN2O5

Molecular Weight

500.2 g/mol

IUPAC Name

(4Z)-2-(3-iodo-4-methylphenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H13IN2O5/c1-12-5-6-14(10-17(12)22)20-23-18(21(25)29-20)11-16-7-8-19(28-16)13-3-2-4-15(9-13)24(26)27/h2-11H,1H3/b18-11-

InChI Key

YKOOMFAXPGZAAS-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2)I

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2)I

Origin of Product

United States

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